Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a trimethylsilyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate typically involves multiple stepsThe reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is usually stored under an inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile
- Ethyl 2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or nitrile analogs. This uniqueness makes it valuable in specific synthetic applications and biological studies .
Properties
Molecular Formula |
C12H21BrN2O3Si |
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Molecular Weight |
349.30 g/mol |
IUPAC Name |
ethyl 2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H21BrN2O3Si/c1-5-18-11(16)10-8-15(12(13)14-10)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI Key |
GGSQZVQBOYNJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)Br)COCC[Si](C)(C)C |
Origin of Product |
United States |
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